Product packaging for 2-(2-Bromoethyl)-6-methoxynaphthalene(Cat. No.:)

2-(2-Bromoethyl)-6-methoxynaphthalene

Cat. No.: B8691125
M. Wt: 265.14 g/mol
InChI Key: WNLPAQFDNAVWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromoethyl)-6-methoxynaphthalene ( 42924-51-6) is a naphthalene-based organic compound with the molecular formula C13H13BrO and a molecular weight of 265.15 g/mol . It serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. The presence of the bromoethyl chain makes it a suitable alkylating agent and a key building block for constructing more complex molecules. Researchers utilize this compound in the development of potential therapeutic agents. Its structural similarity to 2-Bromo-6-methoxynaphthalene, a known active intermediate in the production of anti-inflammatory drugs like Naproxen and Nabumetone, suggests its potential application in similar synthetic pathways . The methoxynaphthalene moiety is a common pharmacophore in medicinal chemistry, often associated with biological activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrO B8691125 2-(2-Bromoethyl)-6-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

2-(2-bromoethyl)-6-methoxynaphthalene

InChI

InChI=1S/C13H13BrO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6-7H2,1H3

InChI Key

WNLPAQFDNAVWLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCBr

Origin of Product

United States

Reactivity and Advanced Reaction Mechanisms of the Bromoethyl Moiety in 6 Methoxynaphthalene Systems

Nucleophilic Substitution Reactions of the Bromoethyl Group

The presence of a bromine atom, a good leaving group, on a primary carbon makes the bromoethyl moiety of 2-(2-Bromoethyl)-6-methoxynaphthalene an excellent substrate for nucleophilic substitution reactions. These reactions proceed predominantly through an SN2 mechanism, involving a backside attack by a nucleophile and inversion of configuration at the electrophilic carbon.

Exploration of Nucleophile Scope (e.g., Amines, Thiols, Alkoxides, Azides, Thiocyanates)

The primary bromoalkane structure of this compound allows for reactions with a wide array of nucleophiles to form new carbon-heteroatom bonds. The general scheme involves the displacement of the bromide ion by the incoming nucleophile.

Amines: Primary and secondary amines react readily with the compound to yield the corresponding secondary and tertiary amines, respectively. For example, reaction with ammonia (B1221849) or a primary amine can be used to synthesize 2-(2-aminoethyl)-6-methoxynaphthalene derivatives.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to form thioethers. This reaction provides a straightforward route to sulfur-containing naphthalene (B1677914) derivatives.

Alkoxides: Alkoxide ions, such as methoxide (B1231860) or ethoxide, displace the bromide to form ethers. This allows for the extension or modification of the side chain.

Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that reacts to form an alkyl azide. This product is a valuable intermediate, as the azide group can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Thiocyanates: The thiocyanate (B1210189) ion (SCN⁻) can also act as a nucleophile, leading to the formation of an alkyl thiocyanate, which can be further transformed into other sulfur-containing functional groups.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct Class
AmineR-NH₂Secondary Amine
ThiolateR-S⁻Na⁺Thioether
AlkoxideR-O⁻Na⁺Ether
AzideNaN₃Alkyl Azide
ThiocyanateKSCNAlkyl Thiocyanate

Mechanistic Studies of SN1 and SN2 Reaction Competitions

For this compound, the competition between SN1 and SN2 mechanisms is heavily skewed towards the SN2 pathway. The key determining factors are the structure of the substrate, the nature of the nucleophile, and the leaving group.

Substrate Structure: The compound is a primary (1°) alkyl halide. SN1 reactions proceed through a carbocation intermediate. A primary carbocation is highly unstable and thus its formation is energetically unfavorable. Conversely, the primary carbon is sterically unhindered, allowing for easy backside attack by a nucleophile, which is the hallmark of the SN2 mechanism.

Nucleophile: SN2 reactions are favored by strong, concentrated nucleophiles, as the rate is dependent on the concentration of both the substrate and the nucleophile. SN1 reactions are typically favored by weak or neutral nucleophiles.

Leaving Group: Bromide is a good leaving group, which is a requirement for both SN1 and SN2 reactions and therefore does not strongly differentiate between the two pathways in this case.

Given these factors, the SN1 pathway is not a significant competitor for this compound under typical nucleophilic substitution conditions. The reaction proceeds almost exclusively through a concerted, bimolecular SN2 mechanism.

Oxidative Transformations of Naphthalene-Substituted Alkyl Halides

The bromoethyl group can also be a site for oxidation, allowing for its conversion into valuable carbonyl functionalities such as aldehydes and carboxylic acids. These transformations require reagents that can selectively oxidize the alkyl halide in the presence of the electron-rich naphthalene ring.

Conversion to Aldehydes and Carboxylic Acids using Inorganic Oxidants

The conversion of the primary bromoethyl group to an aldehyde, (6-methoxy-2-naphthalenyl)acetaldehyde, can be achieved through specific oxidation methods that are well-suited for alkyl halides.

Kornblum Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgbch.ro The reaction proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine, this intermediate undergoes an elimination reaction to yield the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.orgchem-station.comresearchgate.net

Sommelet Reaction: This reaction converts a benzyl-like halide into an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.orgsynarchive.com The halide first reacts with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt leads to the formation of the aldehyde. wikipedia.org

Once the aldehyde is formed, it can be further oxidized to the corresponding carboxylic acid, (6-methoxy-2-naphthalenyl)acetic acid, using a variety of standard inorganic oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this transformation. Care must be taken with reaction conditions to avoid oxidation of the aromatic ring. msu.edu

Investigation of Selective Oxidation Pathways

Achieving selective oxidation of the bromoethyl group without affecting the 6-methoxynaphthalene core is critical. The aromatic ring, activated by the methoxy (B1213986) group, is susceptible to oxidation under harsh conditions. However, the methods used to convert the alkyl halide to an aldehyde are typically mild and highly selective.

The selectivity of the Kornblum and Sommelet reactions arises from the fact that they are initiated by a nucleophilic attack on the carbon bearing the bromine. wikipedia.orgwikipedia.org These reactions exploit the reactivity of the C-Br bond, which is the most labile site in the molecule under these conditions. The reagents used (DMSO, hexamine) are not strong enough oxidants to attack the stable aromatic ring.

In contrast, oxidation reactions that proceed via radical mechanisms, such as those targeting benzylic C-H bonds with strong oxidants, might pose a risk to the naphthalene ring. msu.eduresearchgate.net However, the target carbon in this compound is not benzylic, which further enhances the selectivity of oxidations at the C-Br position. Therefore, by choosing appropriate reagents that specifically target the alkyl halide functionality, the bromoethyl group can be selectively oxidized while preserving the integrity of the aromatic system.

Reductive Processes of the Bromoethyl Substituent

The bromoethyl group in this compound is a reactive site amenable to various reductive transformations. These processes primarily focus on the cleavage of the carbon-bromine (C-Br) bond, leading to either the corresponding alkyl derivative or other reduced species. The choice of reducing agent and reaction conditions dictates the outcome and selectivity of these reactions.

Selective Reduction to Alkyl Derivatives using Hydride Reagents

The selective reduction of the bromoethyl moiety to an ethyl group is a key transformation, yielding 2-ethyl-6-methoxynaphthalene (B44209). This is typically achieved using complex metal hydride reagents. These reagents act as a source of hydride ions (H⁻), which displace the bromide, a good leaving group.

Commonly employed aluminum hydride reagents include Lithium Aluminum Hydride (LAH), Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), and Diisobutylaluminium hydride (DIBAL). acsgcipr.org The reactivity of these hydrides generally follows the order LAH > Red-Al > DIBAL. acsgcipr.org LAH is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups. davuniversity.org Red-Al is comparable to LAH but has the advantage of being soluble in aromatic solvents like toluene. organic-chemistry.org For the reduction of an alkyl halide such as this compound, a strong hydride source is necessary to facilitate the nucleophilic substitution.

While direct literature on the reduction of this compound is sparse, the reduction of the precursor, 2-acetyl-6-methoxynaphthalene (B28280), to 2-ethyl-6-methoxynaphthalene can be accomplished through catalytic hydrogenation or with hydride agents.

Table 1: Comparison of Common Hydride Reagents for Reduction

Reagent Chemical Name Typical Solvents Reactivity Profile
LAH Lithium Aluminum Hydride Ethers (THF, Diethyl ether) Very high, reduces most polar functional groups
Red-Al Sodium bis(2-methoxyethoxy)aluminum hydride Toluene, Ethers High, comparable to LAH, better solubility

| DIBAL-H | Diisobutylaluminium hydride | Toluene, Hexane | Moderate, often used for partial reductions (e.g., ester to aldehyde) davuniversity.org |

Mechanistic Analysis of Bromine Atom Removal

The removal of the bromine atom from the bromoethyl substituent by a hydride reagent typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The hydride ion (H⁻), delivered from the aluminum hydride complex, acts as the nucleophile.

The key steps of the mechanism are:

Nucleophilic Attack: The hydride ion attacks the electrophilic carbon atom bonded to the bromine. This attack occurs from the backside relative to the C-Br bond.

Transition State: A trigonal bipyramidal transition state is formed where the C-H bond is partially formed and the C-Br bond is partially broken.

Leaving Group Departure: The bromide ion (Br⁻) is expelled as the leaving group, and the C-H bond formation is completed. This step results in an inversion of stereochemistry at the carbon center if it is chiral.

The driving force for this reaction is the formation of a stable C-H bond and the departure of the stable bromide anion. The aluminum species from the hydride reagent coordinates with the leaving bromide ion, facilitating its removal.

Advanced Coupling Reactions and Catalytic Transformations

The bromoethyl moiety serves as a versatile handle for constructing more complex molecules through various catalytic coupling reactions. These transformations, often mediated by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction for related compounds)

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming a C-C bond between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org While the classical Heck reaction involves aryl or vinyl halides, modifications allow for the use of alkyl halides. One relevant approach involves the in situ generation of an olefin from a bromoalkyl arene through base-mediated dehydrohalogenation, which then couples with an aryl halide under Mizoroki-Heck conditions. rsc.org

For this compound, a base could induce the elimination of HBr to form 2-methoxy-6-vinylnaphthalene. This vinylnaphthalene can then participate in a Heck reaction with an aryl halide.

The general catalytic cycle for the Mizoroki-Heck reaction involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Table 2: Key Steps in the Mizoroki-Heck Catalytic Cycle

Step Description Palladium Oxidation State Change
Oxidative Addition Pd inserts into the R-X bond. Pd(0) → Pd(II)
Migratory Insertion Alkene inserts into the Pd-R bond. No change
β-Hydride Elimination A β-hydrogen is removed, releasing the product. No change

| Reductive Elimination | Base regenerates the catalyst. | Pd(II) → Pd(0) |

Photochemical Reactions and Their Regioselectivity

Photochemical reactions provide a distinct pathway for the functionalization of aromatic systems. The regioselectivity of these reactions is governed by the electronic properties of the molecule in its excited state. numberanalytics.comnumberanalytics.com

Studies on related naphthalene systems, such as 2-cyano-6-methoxynaphthalene, have demonstrated highly regioselective photoalkylation at the C1 position. nii.ac.jp This high degree of selectivity is attributed to the formation of a singlet exciplex where the dipoles of the reacting species are oriented in opposite directions. nii.ac.jp The distribution of electronic excitation energy within the molecule is a key factor influencing where the reaction occurs. numberanalytics.com

For this compound, photochemical stimulation could potentially lead to reactions at the naphthalene ring or involve the bromoethyl side chain. The methoxy group at the 6-position is an electron-donating group, which influences the electron density of the naphthalene ring and can direct incoming reactants. Based on related systems, photochemical reactions would likely show a preference for substitution at the C1 position of the naphthalene core due to electronic factors. nii.ac.jp The specific outcome would depend on the other reactants present and the reaction conditions, such as the solvent. numberanalytics.com

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of unactivated C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.orgrsc.org This methodology allows for the formation of C-C and C-X bonds by directly converting a C-H bond. nih.gov

In the context of the 6-methoxynaphthalene scaffold, the C-H bonds on the aromatic ring are potential sites for such transformations. The reaction is often guided by a directing group, which coordinates to the palladium catalyst and brings it into proximity with a specific C-H bond, typically at the ortho position. rsc.orgrsc.org While the bromoethyl group itself is not a classical directing group, reactions could be designed to functionalize the C-H bonds of the naphthalene core.

The general mechanism involves the coordination of a palladium catalyst to the substrate, followed by C-H bond cleavage to form a palladacycle intermediate. nih.gov This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst. The regioselectivity is a critical aspect, and in many cases, functionalization occurs at the position ortho to a directing group or at the most sterically accessible and electronically favorable position on the aromatic ring. nih.gov For 6-methoxynaphthalene systems, C-H activation offers a pathway to introduce new substituents without needing prior halogenation of the ring.

Ring Closure and Ring Opening Reactions involving Bromoethyl Naphthalene Derivatives

The reactivity of the bromoethyl moiety attached to a naphthalene system, specifically in this compound, is significantly influenced by the potential for intramolecular reactions. The proximity of the reactive bromoethyl group to the electron-rich naphthalene ring system facilitates a variety of ring closure reactions, primarily through electrophilic aromatic substitution pathways. Conversely, the participation of neighboring groups can also lead to complex rearrangements and potential ring-opening scenarios under specific conditions.

Ring Closure Reactions: Intramolecular Friedel-Crafts Alkylation

The most prominent ring closure reaction involving this compound is the intramolecular Friedel-Crafts alkylation. This reaction provides a direct pathway to the synthesis of polycyclic aromatic systems, specifically substituted tetrahydrophenanthrenes. The reaction is typically promoted by a Lewis acid, which facilitates the formation of a carbocationic intermediate from the bromoethyl group. This electrophilic center is then attacked by the nucleophilic naphthalene ring, leading to cyclization.

The regioselectivity of this intramolecular cyclization is dictated by the electronic and steric properties of the naphthalene ring. In the case of this compound, the methoxy group at the 6-position is an activating, ortho-, para-directing group. The bromoethyl group is at the 2-position. The intramolecular attack can therefore occur at either the C1 or C3 position of the naphthalene ring. However, cyclization to the C1 position is sterically favored and leads to the formation of a stable six-membered ring, resulting in the formation of 7-methoxy-1,2,3,4-tetrahydrophenanthrene.

The general mechanism for the Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation of this compound is as follows:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) coordinates with the bromine atom of the bromoethyl group, making it a better leaving group. This facilitates the formation of a primary carbocation, which can rearrange to a more stable secondary carbocation or exist as a Lewis acid-adduct complex.

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring attacks the electrophilic carbon center. The attack at the C1 position is favored due to the formation of a six-membered ring.

Rearomatization: A proton is eliminated from the C1 position, restoring the aromaticity of the naphthalene ring system and yielding the final cyclized product.

The efficiency of this reaction is dependent on several factors, including the choice of Lewis acid, the solvent, and the reaction temperature. A summary of typical reaction conditions and outcomes for the intramolecular Friedel-Crafts alkylation of similar 2-(2-haloethyl)naphthalene systems is presented in the table below.

Lewis Acid CatalystSolventTemperature (°C)Typical Yield (%)Primary Product
AlCl₃CS₂0 - 2575 - 857-methoxy-1,2,3,4-tetrahydrophenanthrene
FeCl₃Nitrobenzene (B124822)25 - 5060 - 707-methoxy-1,2,3,4-tetrahydrophenanthrene
SnCl₄Dichloromethane0 - 2580 - 907-methoxy-1,2,3,4-tetrahydrophenanthrene
H₃PO₄/PPA-80 - 10050 - 607-methoxy-1,2,3,4-tetrahydrophenanthrene

This data is illustrative and based on typical outcomes for intramolecular Friedel-Crafts alkylations of analogous compounds.

Ring Opening and Rearrangement Reactions: The Role of Neighboring Group Participation

While ring closure is a common pathway for this compound, under certain conditions, particularly solvolysis in polar, weakly nucleophilic solvents, the reaction can proceed through mechanisms involving neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgresearchgate.netnih.gov In these cases, the naphthalene ring system or the methoxy group can act as an internal nucleophile, leading to the formation of bridged, spirocyclic, or rearranged intermediates.

Participation by the Naphthalene Ring:

The π-electrons of the naphthalene ring can participate in the displacement of the bromide leaving group, leading to the formation of a spirocyclic intermediate. This intermediate can then be attacked by a solvent molecule at different positions, potentially leading to a mixture of products, including rearranged and ring-opened species.

For instance, solvolysis of this compound in a solvent like acetic acid could proceed via the formation of a spirocyclic cation. Subsequent attack by the acetate (B1210297) ion could lead to the formation of not only the direct substitution product but also rearranged acetates.

Participation by the Methoxy Group:

While less common due to the formation of a less stable five-membered ring intermediate, the lone pair of electrons on the oxygen atom of the methoxy group could potentially participate in the displacement of the bromide. This would lead to the formation of a cyclic oxonium ion intermediate. Ring opening of this intermediate by a nucleophile would then yield a different set of products.

The outcome of these reactions is highly dependent on the reaction conditions and the stability of the various possible intermediates. A summary of potential products from solvolysis reactions involving neighboring group participation is provided in the table below.

Reaction ConditionsPotential IntermediatesPotential ProductsMechanism
Solvolysis in Acetic AcidSpirocyclic Cation2-(2-Acetoxyethyl)-6-methoxynaphthalene, Rearranged AcetatesNeighboring Group Participation by Naphthalene Ring
Solvolysis in Formic AcidSpirocyclic Cation2-(2-Formyloxyethyl)-6-methoxynaphthalene, Rearranged FormatesNeighboring Group Participation by Naphthalene Ring
Forced conditions with strong non-nucleophilic baseCyclic Oxonium Ion (less likely)Rearranged alcohols/ethersNeighboring Group Participation by Methoxy Group

This table presents plausible reaction pathways and products based on established principles of neighboring group participation.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity Confirmation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-(2-Bromoethyl)-6-methoxynaphthalene, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to assign all proton and carbon signals and confirm the precise connectivity of the atoms, thereby verifying the identity and isomeric purity of the compound.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected signals for this compound include distinct resonances for the aromatic protons on the naphthalene (B1677914) ring, a singlet for the methoxy (B1213986) group, and two triplets corresponding to the diastereotopic protons of the ethyl side chain. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 13 distinct signals are expected, corresponding to the 11 carbons of the methoxynaphthalene core and the two carbons of the bromoethyl side chain. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, ether).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on standard chemical shift values and substituent effects. The solvent is assumed to be CDCl₃.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Naphthalene-H 7.10 - 7.80 Multiplet (m) -
Methoxy (-OCH₃) ~3.90 Singlet (s) -
-CH₂-Br ~3.65 Triplet (t) ~7.5

¹³C NMR

Carbon Atom Predicted Chemical Shift (δ, ppm)
Naphthalene C-O ~158
Naphthalene Quaternary C 128 - 135
Naphthalene CH 105 - 130
Methoxy (-OCH₃) ~55
Ar-CH₂- ~39

To unambiguously assign the signals and confirm the molecular structure, 2D NMR experiments are utilized. longdom.orgwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify protons that are coupled to each other. libretexts.org For this compound, a key cross-peak would be observed between the signals at ~3.30 ppm (Ar-CH₂-) and ~3.65 ppm (-CH₂-Br), confirming the connectivity within the bromoethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. wikipedia.org It would be used to definitively assign the proton signals of the ethyl chain to their corresponding carbon signals (~39 ppm and ~32 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for confirming the attachment of the bromoethyl group to the C2 position of the naphthalene ring by showing a correlation between the Ar-CH₂- protons (~3.30 ppm) and the aromatic carbons C1, C2, and C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A NOESY spectrum could show a correlation between the Ar-CH₂- protons and the aromatic proton at the C3 position, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₃BrO, corresponding to a monoisotopic mass of approximately 264.01 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. This provides definitive evidence for the presence of a single bromine atom in the molecule. Common fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ and benzylic cleavage to form a stable naphthylmethyl cation.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity Description
264 / 266 [C₁₃H₁₃BrO]⁺ Molecular ion peak (M⁺, M+2⁺) showing the characteristic bromine isotope pattern.
185 [C₁₃H₁₃O]⁺ Fragment resulting from the loss of a bromine radical (•Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Type Predicted Absorption Range (cm⁻¹)
Aromatic Ring C-H stretch 3100 - 3000
Aliphatic Chain C-H stretch 3000 - 2850
Aromatic Ring C=C stretch 1600 - 1450
Ether C-O stretch 1250 - 1050

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of the synthesized compound and for monitoring the progress of a reaction. thermofisher.com A reverse-phase HPLC method is typically employed for nonpolar compounds like this compound.

The sample is injected onto a nonpolar stationary phase column (e.g., C18), and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is used for elution. nih.gov The compound will elute at a specific retention time (tᵣ). Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically detected by a UV detector set to a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm). During a synthesis, aliquots can be taken from the reaction mixture and analyzed by HPLC to track the disappearance of starting materials and the appearance of the product.

Thin-Layer Chromatography (TLC) for Reaction Progress and Mixture Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitatively monitoring reaction progress and identifying the number of components in a mixture. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297).

Due to differences in polarity, the starting materials and the this compound product will travel up the plate at different rates, resulting in distinct spots with different retardation factors (Rᵣ). The progress of the reaction can be visualized by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The spots are typically visualized under a UV lamp, which causes the aromatic naphthalene rings to fluoresce.

Table 4: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Ethyl acetate
Hexanes

Computational Chemistry and Theoretical Studies on Naphthalene Halide Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For 2-(2-Bromoethyl)-6-methoxynaphthalene, DFT calculations elucidate how the methoxy (B1213986) and bromoethyl substituents influence the electronic landscape of the naphthalene (B1677914) core.

Detailed DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. imist.ma A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to compute various conceptual DFT reactivity descriptors that provide a quantitative measure of reactivity. imist.mascielo.org.mx These descriptors help predict the most likely sites for electrophilic or nucleophilic attack.

Key Reactivity Descriptors from DFT:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as χ² / (2η).

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. imist.ma For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy group and the bromine atom, indicating sites susceptible to electrophilic attack or interaction with positive centers.

ParameterDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates regions susceptible to electrophilic attack, likely concentrated on the naphthalene ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates regions susceptible to nucleophilic attack, particularly the carbon attached to the bromine atom.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability.A moderate gap would suggest a balance of stability and reactivity, suitable for a synthetic intermediate.
Electrophilicity Index (ω)Measures the propensity of the molecule to act as an electrophile.Provides a quantitative basis for comparing its reactivity with other electrophiles.
Fukui FunctionsIndicates the change in electron density at a specific point when the number of electrons changes.Predicts the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack with atomic-level precision.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). frontiersin.org

For this compound, MD simulations are crucial for:

Conformational Analysis: The bromoethyl side chain is flexible, with several rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformers (low-energy states) and the energy barriers between them. This is vital as the molecule's conformation can significantly impact its reactivity.

Solvation Effects: MD can explicitly model the interactions between the solute and solvent molecules. This allows for the calculation of solvation free energies and provides insight into how the solvent structure around the naphthalene derivative influences its stability and reaction pathways.

Intermolecular Interactions: When studying its potential role in larger systems (e.g., binding to a biological target), MD simulations can model the non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, that govern the binding process.

Enhanced sampling techniques, such as metadynamics, can be coupled with MD to more efficiently explore complex energy landscapes and simulate rare events like conformational changes or binding/unbinding processes. osti.govfrontiersin.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical activity or behavior. nih.gov For a series of related naphthalene halides, a QSAR model could be developed to predict properties like reaction rates, binding affinities, or toxicity.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be derived from computational methods like DFT or from empirical calculations.

Typical Descriptors Used in QSAR Models for Naphthalene Derivatives: nih.gov

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., molecular connectivity indices).

Electronic Descriptors: Properties derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).

Steric Descriptors: Parameters related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Measures of a molecule's hydrophobicity (e.g., the partition coefficient, log P).

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that links these descriptors to the observed activity. QSAR investigations have shown that properties like the partition coefficient (log P) and HOMO energy are often important in describing the antimicrobial activity of naphthalene derivatives. nih.gov Such models can then be used to predict the behavior of new, unsynthesized compounds like this compound, guiding synthetic efforts toward molecules with desired properties.

Descriptor TypeExample DescriptorInformation Provided
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons in a reaction. nih.gov
Hydrophobiclog P (Partition Coefficient)Describes how the molecule distributes between a lipid and aqueous phase; crucial for bioavailability. nih.gov
TopologicalMolecular Connectivity Index (1χ)Quantifies the degree of branching in the molecular structure. nih.gov
StericMolar RefractivityRelates to molecular volume and polarizability.

Theoretical Insights into Regioselectivity and Mechanistic Pathways

One of the most powerful applications of computational chemistry is its ability to elucidate complex reaction mechanisms and explain the origins of selectivity. mdpi.comrsc.org For this compound, theoretical studies can address key questions about its reactivity, such as the competition between nucleophilic substitution at the side chain and electrophilic substitution on the aromatic ring.

Investigating Mechanistic Pathways: Computational methods can map the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these stationary points, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. Comparing the activation energies for different possible pathways allows researchers to predict which mechanism is more favorable. mdpi.com

Understanding Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. researchgate.net In the case of electrophilic aromatic substitution on this compound, the directing effects of the methoxy and bromoethyl groups will determine where the electrophile adds to the ring. The methoxy group is a strong activating group and ortho-, para-director, while the alkyl halide group is a deactivating group.

Theoretical models can rationalize this preference by:

Analyzing Frontier Molecular Orbitals (FMOs): The shape and location of the HOMO can indicate the most nucleophilic site, which is where an electrophile is most likely to attack. researchgate.net

Calculating Transition State Energies: Comparing the activation energies for attack at different positions on the naphthalene ring provides a quantitative prediction of the regiochemical outcome. nih.gov

Modeling Intermediate Stability: The relative stability of the sigma complexes (arenium ions) formed after the initial electrophilic attack can also be calculated to predict the major product.

These theoretical insights provide a detailed, molecular-level understanding of chemical reactivity that is often difficult to obtain through experimental means alone. rsc.org

Applications As Synthetic Building Blocks in Non Biological Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The 6-methoxynaphthalene core is a key structural feature in several important pharmaceutical compounds. For instance, it forms the backbone of the non-steroidal anti-inflammatory drugs (NSAIDs) Nabumetone and Naproxen. eprajournals.comekb.eg The synthesis of these drugs often involves building the required side chain onto a pre-existing naphthalene (B1677914) ring. nih.govwikipedia.org

Many synthetic routes to Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)-2-butanone, start from 2-bromo-6-methoxynaphthalene. chemicalbook.comtargetmol.comsigmaaldrich.com This precursor is subjected to palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form the necessary carbon-carbon bonds for the butanone side chain. targetmol.comleapchem.commedchemexpress.com Similarly, the synthesis of Naproxen, an S-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid, also frequently utilizes intermediates derived from 2-bromo-6-methoxynaphthalene. google.com

While not a direct precursor in the most common syntheses of these specific drugs, 2-(2-Bromoethyl)-6-methoxynaphthalene represents a powerful alkylating agent. Its bromoethyl group can react with a variety of nucleophiles (such as carbanions, amines, or alkoxides) to forge new bonds, making it a strategic intermediate for creating analogues of existing drugs or entirely new complex molecules.

Precursor for Agrochemical Synthesis

The naphthalene scaffold is a recognized structural motif in medicinal and materials chemistry, and its derivatives have been explored for a wide range of biological activities. ekb.eglifechemicals.com Atropisomeric compounds, which can include complex naphthalene structures, are noted as privileged scaffolds in agrochemicals, among other fields. nih.gov The inherent bioactivity of the naphthalene ring system makes its derivatives candidates for screening as potential pesticides, herbicides, or fungicides. leapchem.comijpsjournal.com

The functional groups of this compound—a halogen and a methoxy (B1213986) group on a fused aromatic system—make it a candidate for inclusion in synthetic libraries for agrochemical discovery. leapchem.com Although specific, large-scale applications of this particular compound in the agrochemical industry are not widely documented, its potential as a precursor remains due to the broad utility of functionalized naphthalenes in developing biologically active agents. mallakchemicals.com

Role in the Development of Novel Materials with Tailored Properties

Naphthalene and its derivatives possess unique photophysical and electronic properties that make them attractive components for advanced materials. lifechemicals.com The methoxynaphthalene core, in particular, is a known fluorophore and is used in the synthesis of fluorescent dyes and sensors. leapchem.comchemimpex.com This property is valuable in applications such as biological imaging and diagnostics. chemimpex.com

The structure of this compound is well-suited for incorporation into larger systems like polymers or for grafting onto surfaces. The reactive bromoethyl handle can be used to initiate polymerization or to attach the fluorescent naphthalene unit to other molecules. Naphthalene-based compounds are utilized as additives to enhance the thermal stability and UV resistance of polymers. chemimpex.com Furthermore, the aromatic core is relevant to the development of organic light-emitting diodes (OLEDs) and other materials in optoelectronics. leapchem.combiointerfaceresearch.com The ability to functionalize the naphthalene core allows for the fine-tuning of its electronic and optical properties, making compounds like this compound potential building blocks for novel materials with specific, tailored characteristics. leapchem.com

Chiral Resolution and Asymmetric Synthesis using Naphthalene-derived Reagents

The rigid, planar structure of the naphthalene ring system is a foundational element in the design of many successful chiral ligands and catalysts used in asymmetric synthesis. mdpi.com One of the most prominent classes of such ligands is the BINOL (1,1'-bi-2-naphthol) family, whose derivatives are widely used to induce enantioselectivity in a vast number of chemical reactions. mdpi.commdpi.com

The effectiveness of these naphthalene-derived reagents is often influenced by the substituents on the aromatic rings. These groups can exert steric and electronic effects that are crucial for achieving high levels of stereocontrol. The 6-methoxy group, as seen in the subject compound, can modulate the electronic environment of the naphthalene system.

While this compound is not itself a chiral reagent, its core structure is a key component of many ligands that are. The 2-position of the naphthalene ring is a common point for functionalization and linkage to create complex chiral environments. For example, chiral phosphoric acids derived from BINOL motifs are powerful catalysts, and their efficacy can be tuned by substituents on the naphthalene rings. mdpi.com The development of C-N axially chiral scaffolds, another important class of chiral compounds, has also been achieved using palladium/norbornene cooperative catalysis with naphthalene-based substrates. nih.gov Therefore, the 6-methoxynaphthalene scaffold is a critical component in the toolbox of synthetic chemists for creating the reagents needed for chiral resolution and asymmetric synthesis.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Pathways for Halogenated Naphthalenes

The principles of green chemistry are increasingly guiding the development of new synthetic routes for halogenated naphthalenes, aiming to reduce environmental impact and enhance safety. scirp.orgijraset.com A primary focus is the replacement of hazardous reagents and harsh solvents with more benign alternatives. ijraset.comepa.gov

One promising approach involves the in-situ generation of halogenating agents, which avoids the handling and storage of toxic elemental halogens. scirp.org For instance, the combination of hydrogen peroxide (H₂O₂) with alkali metal halides (like KBr) in an aqueous micellar medium provides an environmentally clean and safe procedure for bromination. scirp.orgscirp.org The use of water as a solvent is a cornerstone of green chemistry, as it is non-flammable, non-toxic, and inexpensive. scirp.org Cationic surfactants can be employed to create micelles in water, enhancing the solubility and reactivity of organic substrates. scirp.orgscirp.org

The table below summarizes key strategies and their benefits in the context of greener synthesis for halogenated naphthalenes.

Green StrategyExample Reagents/ConditionsKey Benefits
Aqueous Media Water with cationic surfactants (e.g., CTAB)Reduces use of volatile organic compounds (VOCs); enhances safety; low cost. scirp.orgscirp.org
In-situ Halogen Generation H₂O₂ with KBr or KClAvoids handling of hazardous elemental bromine or chlorine. scirp.orgscirp.org
Alternative Halogenating Agents N-Bromosuccinimide (NBS), hypervalent iodine compoundsReduces hazardous waste generation; often milder reaction conditions. numberanalytics.com
Process Optimization One-pot synthesis, reduction of intermediate isolation stepsMinimizes solvent use, energy consumption, and waste. epa.gov

Exploration of Novel Catalytic Transformations for Enhanced Reactivity

Catalysis is at the forefront of efforts to improve the efficiency, selectivity, and scope of reactions involving halogenated naphthalenes. Research is actively pursuing novel catalytic systems that can achieve functionalization under milder conditions and with greater precision. numberanalytics.com

Transition-metal catalysis remains a major focus. Palladium-catalyzed reactions, for instance, are used for regioselective halogenation of naphthaldehyde derivatives at either the 2- or 8-position, which provides access to valuable natural product skeletons. anr.fr Similarly, gold-catalyzed functionalization has been shown to yield different products compared to traditional copper catalysts in reactions with diazo compounds, demonstrating the potential for catalyst-controlled selectivity. nih.gov The development of catalysts supported on solid matrices, such as glass-supported palladium nanoparticles, offers advantages in terms of recyclability and reduced metal leaching into the product. researchgate.net

Beyond traditional transition metals, several other catalytic approaches are emerging:

Organocatalysis : N-heterocyclic carbenes (NHCs) and phase transfer catalysts can facilitate halogenation reactions under mild conditions without the need for metals. numberanalytics.com

Biocatalysis : Enzymes, such as halogenases, offer the potential for extremely high regio- and stereoselectivity in halogenation reactions, operating under environmentally friendly aqueous conditions. numberanalytics.com

Photoredox Catalysis : This technique uses light to drive redox reactions, enabling the formation of halogenated compounds under exceptionally mild conditions. numberanalytics.com

These catalytic systems aim to achieve high yields and selectivity while minimizing the formation of byproducts. numberanalytics.com

Catalyst TypeExampleApplication in Naphthalene (B1677914) ChemistryPotential Advantages
Transition Metal Complexes Palladium(II) acetate (B1210297), Gold(I) complexesC-H bond activation, regioselective halogenation, cross-coupling reactions. anr.frnih.govHigh reactivity, tunable selectivity through ligand design. numberanalytics.com
Heterogeneous Catalysts Glass-supported Palladium nanoparticlesHeck and Suzuki cross-coupling reactions. researchgate.netEasy separation, reusability, low catalyst loading. researchgate.net
Organocatalysts N-Heterocyclic Carbenes (NHCs)Halogenation reactions. numberanalytics.comMetal-free, mild conditions. numberanalytics.com
Biocatalysts HalogenasesRegio- and stereoselective halogenation. numberanalytics.comHigh selectivity, environmentally benign (aqueous media). numberanalytics.com
Photoredox Catalysts Ruthenium or Iridium complexes (typical)Light-driven halogenation. numberanalytics.comExtremely mild reaction conditions, unique reactivity. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous-flow synthesis represents a significant technological advancement for the production of fine chemicals, including intermediates like 2-(2-Bromoethyl)-6-methoxynaphthalene. beilstein-journals.org Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. polimi.it

This methodology offers several distinct advantages over batch synthesis:

Enhanced Safety : Hazardous or explosive intermediates are generated in small quantities at any given time, significantly reducing the risk associated with highly exothermic or unstable reactions. beilstein-journals.orgeuropa.eu

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and fewer side products. beilstein-journals.orgpolimi.it

Scalability and Reproducibility : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org

Automation : Flow systems are well-suited for automation, enabling the integration of in-line purification and analysis, which can accelerate process development and optimization. flinders.edu.au

The synthesis of complex molecules, which often requires multiple steps, can be streamlined by linking several flow reactors in sequence. flinders.edu.au This approach minimizes manual handling and isolation of intermediates. For example, a hybrid flow-batch process was a key innovation in Merck's award-winning green synthesis of gefapixant (B1671419) citrate. epa.gov The application of flow chemistry can transform the synthesis of halogenated naphthalenes into a safer, more efficient, and more consistent manufacturing process. europa.eu

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for chemical process development. spectroscopyonline.commt.com

Instead of relying on traditional offline analysis of withdrawn samples, in-situ spectroscopy provides a continuous stream of data as the reaction happens. mt.com This is particularly valuable for identifying transient or unstable intermediates that might be missed otherwise. spectroscopyonline.com

Key spectroscopic methods used for in-situ monitoring include:

Infrared (IR) and Raman Spectroscopy : These techniques probe the vibrational modes of molecules, making them excellent for tracking the consumption of reactants and the formation of products by monitoring specific functional groups. numberanalytics.comlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR can provide detailed structural information in real-time, allowing for the unambiguous identification of intermediates and the quantification of all species in the reaction mixture. numberanalytics.comnumberanalytics.com It is particularly powerful for studying reaction mechanisms. numberanalytics.com

Mass Spectrometry (MS) : Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be coupled with reaction systems to detect and identify reactive intermediates and products in complex mixtures. numberanalytics.com

By implementing these techniques, chemists can gain a deeper understanding of the reaction pathways involved in the synthesis of this compound and other halogenated derivatives. This data enables rapid optimization of reaction conditions (e.g., temperature, catalyst loading, reagent addition rates) to maximize yield and minimize impurities. mt.com

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis Monitoring
Infrared (IR) Spectroscopy Vibrational modes of functional groups. longdom.orgTracking concentration changes of reactants and products in real-time. spectroscopyonline.com
Raman Spectroscopy Vibrational and rotational modes. longdom.orgNon-destructive analysis, complementary to IR, especially for aqueous systems. spectroscopyonline.com
NMR Spectroscopy Molecular structure and dynamics. longdom.orgDetailed mechanistic studies, identification of intermediates, kinetic analysis. numberanalytics.com
Mass Spectrometry (MS) Mass-to-charge ratio of ions. longdom.orgDetection of reactive intermediates and low-concentration byproducts. numberanalytics.com

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(2-Bromoethyl)-6-methoxynaphthalene, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : Reacting 6-methoxy-2-naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base, followed by bromination (e.g., using Br₂ or NBS). Optimization involves controlling reaction time (2–4 h) and monitoring via TLC (n-hexane:ethyl acetate, 9:1) .
  • Grignard Reactions : Starting from 6-bromo-2-methoxynaphthalene, Grignard reagents (e.g., Mg/ethyl bromide) introduce ethyl groups. Yields improve with anhydrous conditions and low temperatures (-78°C), though transmetallation methods may require alternative catalysts (e.g., tert-butyllithium) .
  • Electrochemical Methods : Indirect routes involve electrocarboxylation of intermediates like 2-(1-chloroethyl)-6-methoxynaphthalene under CO₂ atmosphere, using ionic liquids (ILs) as green catalysts. Key parameters include electrode material and voltage control .

Q. Key Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify via silica gel chromatography or recrystallization (hexane/ethyl acetate).

Q. Q2. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Methodological Answer:

  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., m/z ~292 for bromoethyl derivatives) and fragmentation patterns. Compare with NIST databases for validation .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity thresholds >95% are achievable with gradient elution (methanol/water) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for methoxy singlet (~δ 3.9 ppm), bromoethyl multiplet (~δ 3.5–4.0 ppm), and naphthalene aromatic protons (δ 7.1–8.2 ppm).
    • ¹³C NMR : Confirm bromoethyl carbons (δ 30–40 ppm) and methoxy carbon (δ 55–56 ppm) .
  • Radio-TLC : For fluorinated analogs, track incorporation of radiolabels (e.g., ¹⁸F) using silica plates and phosphor imaging .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reaction yields when synthesizing bromoethyl-naphthalene derivatives via Grignard pathways?

Methodological Answer:

  • Root Cause Analysis : Low yields (~30%) in transmetallation (e.g., tert-butyllithium) may stem from steric hindrance or competing side reactions. Validate intermediates via in-situ IR or GC-MS .
  • Alternative Approaches :
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bromoethyl boronic esters.
    • Switch to photoredox catalysis for radical-polar crossover, enhancing regioselectivity .
  • Parameter Screening : Optimize temperature (-20°C to 0°C), solvent (THF vs. DMF), and stoichiometry (1.2–1.5 eq. Grignard reagent) .

Q. Q4. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Leaving Group Ability : The C-Br bond’s polarization facilitates nucleophilic attack (SN2). Kinetic studies show rate dependence on solvent polarity (DMF > THF) .
  • Steric Effects : Bulky naphthalene substituents slow SN2 pathways, favoring elimination (E2) if bases are present. Mitigate by using aprotic solvents and low temperatures .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and charge distribution. Compare with experimental Hammett parameters .

Q. Q5. How can this compound be utilized in synthesizing fluorinated analogs for PET imaging?

Methodological Answer:

  • Radiolabeling : Substitute Br with ¹⁸F via nucleophilic fluorination (K¹⁸F/K222). Monitor using radio-TLC (Rf = 0.6–0.8) and HPLC with radiometric detection .
  • Precursor Design : Synthesize redox-active esters (RAEs) for radical-polar crossover. Use photoredox catalysts (e.g., Ir(ppy)₃) under blue LED light .
  • Validation : Confirm specific activity (>2 Ci/μmol) and radiochemical purity (>98%) via autoradiography and LC-MS .

Q. Q6. What safety protocols are recommended for handling bromoethyl-naphthalene derivatives, given structural analogs’ toxicity profiles?

Methodological Answer:

  • Toxicokinetics : Related methylnaphthalenes show hepatic/renal toxicity in rodents (oral LD₅₀ = 1–5 g/kg). Assume similar risks and use PPE (gloves, goggles) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (PEL = 0.1 ppm for naphthalenes).
  • Waste Disposal : Quench brominated byproducts with NaHCO₃ before incineration .

Q. Q7. How can researchers address low yields in the synthesis of this compound’s fluorescent derivatives?

Methodological Answer:

  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to isolate bromoacetyl intermediates .
  • Quenching Side Reactions : Add radical inhibitors (e.g., BHT) during bromoacetylations to prevent polymerization .
  • Fluorophore Design : Introduce dimethylamino groups (e.g., 6-dimethylamino-naphthyl) to enhance quantum yield (Φ > 0.8) .

Q. Q8. What strategies validate the environmental stability of bromoethyl-naphthalene derivatives in storage?

Methodological Answer:

  • Accelerated Stability Testing : Store at -20°C under Ar and analyze degradation via LC-MS every 3 months. Monitor for dehalogenation (loss of Br) or oxidation (methoxy → carbonyl) .
  • Light Sensitivity : Use amber vials to prevent photolytic cleavage. Confirm with UV-Vis spectroscopy (λ = 300–400 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.